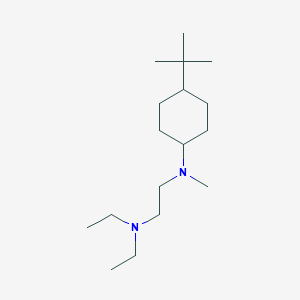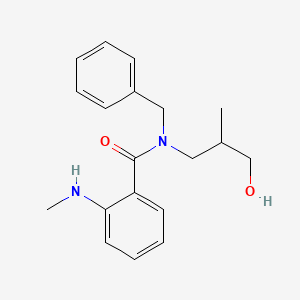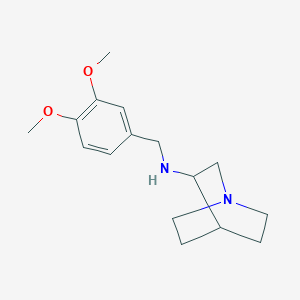![molecular formula C14H12F2N2O4 B3852926 4-[(3,4-difluoroanilino)methyl]-2-methoxy-6-nitrophenol](/img/structure/B3852926.png)
4-[(3,4-difluoroanilino)methyl]-2-methoxy-6-nitrophenol
Descripción general
Descripción
4-[(3,4-difluoroanilino)methyl]-2-methoxy-6-nitrophenol is a complex organic compound with a unique structure that includes both fluorinated and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-difluoroanilino)methyl]-2-methoxy-6-nitrophenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-[(3,4-difluoroanilino)methyl]-2-methoxy-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-[(3,4-difluoroanilino)methyl]-2-methoxy-6-nitrophenol involves its interaction with specific molecular targets. The fluorinated and nitro groups can participate in various biochemical pathways, influencing the compound’s activity. detailed studies on its mechanism of action are limited, and further research is needed to fully understand its effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-[(3,4-difluoroanilino)methyl]-2-methoxy-6-nitrophenol is unique due to the presence of both fluorinated and nitro groups, which can significantly influence its chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.
Propiedades
IUPAC Name |
4-[(3,4-difluoroanilino)methyl]-2-methoxy-6-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O4/c1-22-13-5-8(4-12(14(13)19)18(20)21)7-17-9-2-3-10(15)11(16)6-9/h2-6,17,19H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMLLUUIQGWVFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CNC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-ethoxyphenyl)methyl]-2-methylsulfanylaniline](/img/structure/B3852852.png)
![N,N,N'-triethyl-N'-[(2-fluorophenyl)methyl]ethane-1,2-diamine](/img/structure/B3852858.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-phenylcyclohexanamine](/img/structure/B3852859.png)
![(2,4-dimethoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B3852867.png)
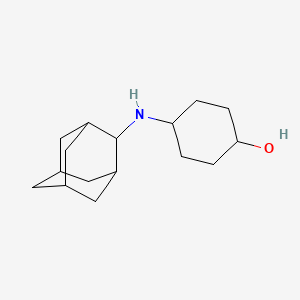
![(3,4-dimethoxyphenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B3852888.png)
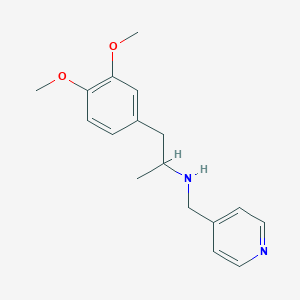

![N-[2-(3,4-dimethoxyphenyl)ethyl]thiolan-3-amine](/img/structure/B3852904.png)
![1-(ethylsulfonyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperazine](/img/structure/B3852917.png)
